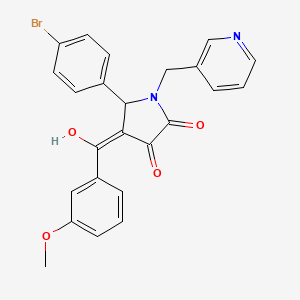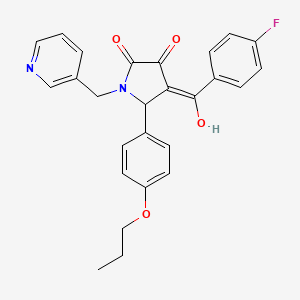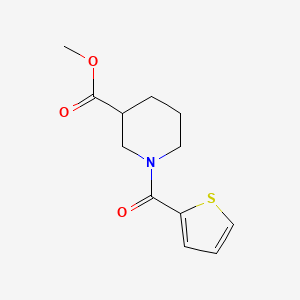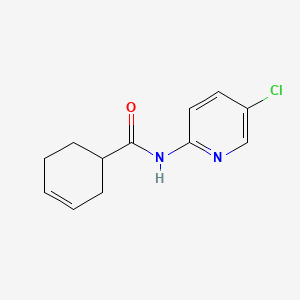![molecular formula C18H23N5O B13375172 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine](/img/structure/B13375172.png)
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine is a complex organic compound characterized by the presence of a methoxyphenyl group, a tetraazole ring, and an adamantylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine typically involves multiple steps. One common approach starts with the preparation of the methoxyphenyl-tetraazole intermediate. This can be achieved by reacting 2-methoxyphenyl isothiocyanate with sodium azide in an aqueous medium, followed by cyclization to form the tetraazole ring . The adamantylamine moiety is then introduced through a nucleophilic substitution reaction, where the intermediate is reacted with 2-adamantylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-purity reagents, precise control of reaction temperatures, and the implementation of purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The tetraazole ring can be reduced under specific conditions.
Substitution: The adamantylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the tetraazole ring can produce a dihydrotetrazole .
Wissenschaftliche Forschungsanwendungen
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism by which 2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine exerts its effects involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the tetraazole ring can form hydrogen bonds with active site residues. The adamantylamine moiety provides steric bulk, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the presence of a piperazine ring instead of a tetraazole and adamantylamine moiety.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but lacks the tetraazole and adamantylamine components.
Uniqueness
2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantylamine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H23N5O |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
2-[1-(2-methoxyphenyl)tetrazol-5-yl]adamantan-2-amine |
InChI |
InChI=1S/C18H23N5O/c1-24-16-5-3-2-4-15(16)23-17(20-21-22-23)18(19)13-7-11-6-12(9-13)10-14(18)8-11/h2-5,11-14H,6-10,19H2,1H3 |
InChI-Schlüssel |
NVDVEWGUHRLZDJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-isopropyl-2-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13375094.png)
![4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone](/img/structure/B13375101.png)


![N-{2-[(3-methoxypropyl)amino]-1-methyl-2-oxoethyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B13375124.png)
![5-(aminosulfonyl)-2-methoxy-N-{3-[4-(2-methylphenyl)-1-piperazinyl]propyl}benzamide](/img/structure/B13375145.png)
![1-Benzyl-4-[(3-tert-butyl-4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B13375153.png)
![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}-N-propylamine](/img/structure/B13375157.png)
![(2-Ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B13375158.png)
![6-chloro-N-(2-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13375170.png)



![7-(4-methyl-1-piperidinyl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13375188.png)
